1-[(oxan-3-yl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
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Overview
Description
1-[(oxan-3-yl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is an organic compound with the molecular formula C10H17BN2O2. It is known for its applications in various chemical reactions, particularly in the field of organic synthesis. This compound is often used as a building block in the synthesis of more complex molecules due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(oxan-3-yl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole typically involves the reaction of 1-methyl-4-pyrazole with boronic acid derivatives. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses palladium catalysts to facilitate the coupling of boronic acids with halides or triflates. The reaction conditions often include the use of bases such as potassium carbonate and solvents like tetrahydrofuran or dimethylformamide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
1-[(oxan-3-yl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert it into different functionalized pyrazoles.
Substitution: It can participate in nucleophilic substitution reactions, where the boronic ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-4-carboxylic acid derivatives, while reduction can produce pyrazole-4-methanol derivatives .
Scientific Research Applications
1-[(oxan-3-yl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: This compound is employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as a precursor in the development of drugs targeting various diseases, such as cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 1-[(oxan-3-yl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: This compound is structurally similar and shares many of the same applications.
1-Methylpyrazole-4-boronic Acid Pinacol Ester: Another closely related compound with similar reactivity and uses.
Uniqueness
1-[(oxan-3-yl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is unique due to the presence of the oxan-3-ylmethyl group, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable in specific synthetic applications where other compounds may not be as effective .
Properties
CAS No. |
1430751-20-4 |
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Molecular Formula |
C15H25BN2O3 |
Molecular Weight |
292.18 g/mol |
IUPAC Name |
1-(oxan-3-ylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |
InChI |
InChI=1S/C15H25BN2O3/c1-14(2)15(3,4)21-16(20-14)13-8-17-18(10-13)9-12-6-5-7-19-11-12/h8,10,12H,5-7,9,11H2,1-4H3 |
InChI Key |
HSDLGRBOBJWNJG-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3CCCOC3 |
Origin of Product |
United States |
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